molecular formula C12H12N2S B1501780 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole CAS No. 885272-24-2

6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

Cat. No. B1501780
CAS RN: 885272-24-2
M. Wt: 216.3 g/mol
InChI Key: XFTAWMONOKNQNM-UHFFFAOYSA-N
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Description

“6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole” is a complex organic compound that contains an indazole ring and a thiopyran ring. Indazoles are a class of organic compounds that contain a pyrazole ring fused to a benzene ring . Thiopyran is a heterocyclic compound containing a ring of five carbon atoms, one sulfur atom, and one double bond .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indazole ring and the thiopyran ring in separate steps, followed by a coupling reaction to join the two rings together. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole and thiopyran rings. The indazole ring is aromatic and planar, while the thiopyran ring is non-aromatic and may adopt a puckered conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indazole and thiopyran rings. The indazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The thiopyran ring, on the other hand, might undergo reactions at the sulfur atom or the adjacent carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thiopyran ring could potentially make this compound more polar and increase its boiling point compared to similar compounds without a sulfur atom .

Safety and Hazards

As with any chemical compound, handling “6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices when handling this compound .

Future Directions

The study of indazole derivatives is a very active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the synthesis of biologically active molecules . Therefore, “6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole” could potentially be of interest in future research projects.

properties

IUPAC Name

6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTAWMONOKNQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696233
Record name 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

CAS RN

885272-24-2
Record name 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
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6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
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Reactant of Route 6
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

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